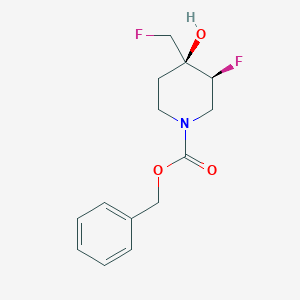![molecular formula C9H10N6O3 B2843541 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid CAS No. 1206144-70-8](/img/structure/B2843541.png)
4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid is a synthetic organic compound with a molecular formula of C9H9N5O3 This compound is characterized by the presence of a purine moiety attached to a butanoic acid backbone through a hydrazinyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid typically involves the following steps:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of 6-chloropurine with hydrazine hydrate to form 6-hydrazinylpurine.
Coupling with Butanoic Acid Derivative: The hydrazinyl intermediate is then coupled with a butanoic acid derivative, such as 4-oxobutanoic acid, under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Formation of reduced hydrazinyl derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The purine moiety may also participate in binding to nucleic acids and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4-(9H-purin-6-ylamino)butanoic acid
- 4-oxo-4-(1H-purin-6-ylamino)butanoic acid
- 3-[(7H-purin-6-yl)carbamoyl]propanoic acid
Uniqueness
4-oxo-4-[2-(9H-purin-6-yl)hydrazinyl]butanoic acid is unique due to the presence of the hydrazinyl linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-oxo-4-[2-(7H-purin-6-yl)hydrazinyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O3/c16-5(1-2-6(17)18)14-15-9-7-8(11-3-10-7)12-4-13-9/h3-4H,1-2H2,(H,14,16)(H,17,18)(H2,10,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPHGCQAUPUWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
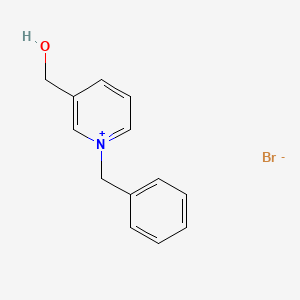
![1-[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B2843465.png)
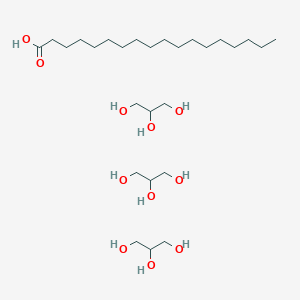
![1-(4-ethoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)
![N-tert-butyl-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2843469.png)

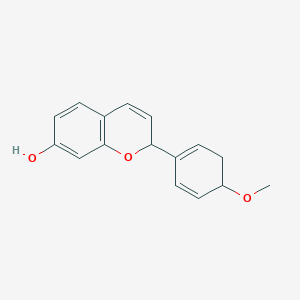
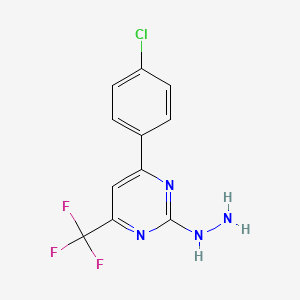
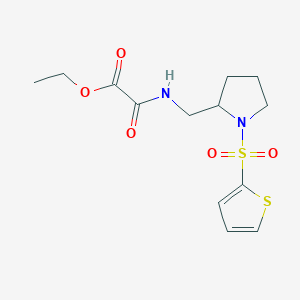
![1'-[(tert-butoxy)carbonyl]-4-(hydroxymethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1-carboxylic acid](/img/structure/B2843476.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2843477.png)
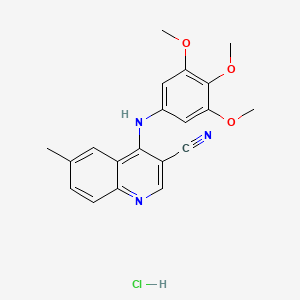
![N-(cyanomethyl)-N-methyl-3-[(pyrrolidin-1-yl)methyl]benzamide](/img/structure/B2843479.png)
